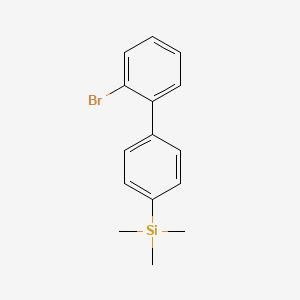
2-bromo-4'-(trimethylsilyl)-1,1'-Biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a bromine atom at the 2-position and a trimethylsilyl group at the 4’-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl typically involves the bromination of 4’-(trimethylsilyl)-1,1’-Biphenyl. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl can undergo nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups at specific positions.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, solvents like tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and reaction temperatures around 0°C to room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or THF, and reaction temperatures from 0°C to room temperature.
Major Products Formed:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of the corresponding biphenyl without the bromine atom.
科学研究应用
Chemistry: 2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound is utilized in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties and are investigated for potential therapeutic applications.
Medicine: Research into the medicinal chemistry of biphenyl derivatives includes exploring their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the properties of these materials.
作用机制
The mechanism of action of 2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use.
相似化合物的比较
4-bromo-1,1’-Biphenyl: Lacks the trimethylsilyl group, making it less sterically hindered.
2-bromo-4’-methyl-1,1’-Biphenyl: Contains a methyl group instead of a trimethylsilyl group, affecting its reactivity and physical properties.
2-chloro-4’-(trimethylsilyl)-1,1’-Biphenyl: Substitution of bromine with chlorine alters its chemical reactivity.
Uniqueness: The presence of both the bromine atom and the trimethylsilyl group in 2-bromo-4’-(trimethylsilyl)-1,1’-Biphenyl imparts unique reactivity and steric properties. This combination allows for selective functionalization and the synthesis of complex molecules that may not be easily accessible using other biphenyl derivatives.
属性
分子式 |
C15H17BrSi |
|---|---|
分子量 |
305.28 g/mol |
IUPAC 名称 |
[4-(2-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,1-3H3 |
InChI 键 |
CVEJMCZEANRQJI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


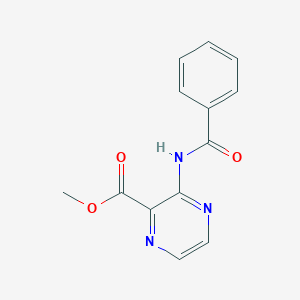
![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
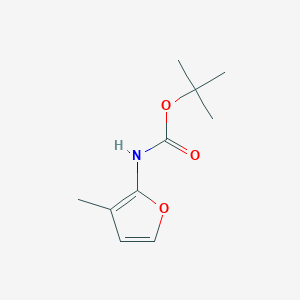
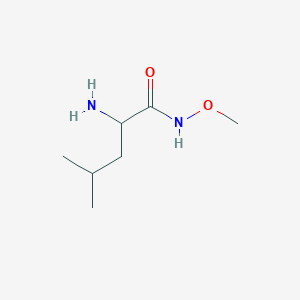

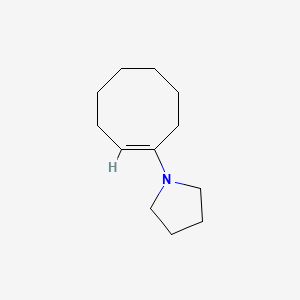
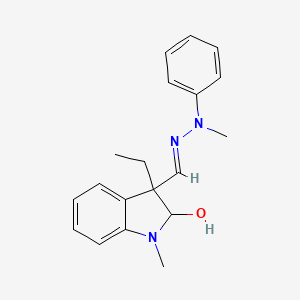
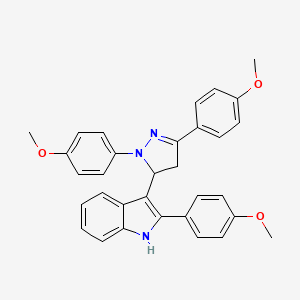

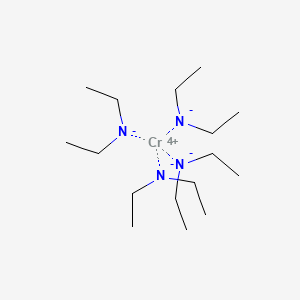

![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)

